molecular formula C20H22N4O3S3 B2844327 N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040685-67-3

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2844327
CAS RN: 1040685-67-3
M. Wt: 462.6
InChI Key: STAMDZIRFFEMIJ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclopentyl group, an ethoxyphenyl group, a thiazolopyrimidinone group, and an acetamide group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Scientific Research Applications

Synthesis and Biological Activities

Heterocyclic Compound Synthesis : This compound serves as a precursor or intermediate in the synthesis of a broad range of heterocyclic compounds. For example, the synthesis of thieno[2,3-d] pyrimidine derivatives through one-pot synthesis methods demonstrates the compound's versatility in creating pharmacologically relevant structures A. Aly, K. Abu-Zied, A. M. Gaafar (2008).

Antitumor Activity : Several studies highlight the antitumor potential of derivatives synthesized from this compound. New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives were synthesized, exhibiting potent anticancer activity against various human cancer cell lines, comparable to that of doxorubicin H. Hafez, Abdel-Rhman B. A. El-Gazzar (2017).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many similar compounds act as inhibitors for various enzymes, such as CDK2 .

Future Directions

Future research could involve synthesizing the compound and studying its physical and chemical properties, as well as its potential biological activities. It could also involve developing more efficient synthesis methods or exploring its potential uses in pharmaceuticals .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the condensation of 4-ethoxybenzaldehyde with thiourea to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. This intermediate is then reacted with cyclopentanecarbonyl chloride to form N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one. The final step involves the reaction of this intermediate with 2-mercaptoacetic acid to form the target compound.", "Starting Materials": [ "4-ethoxybenzaldehyde", "thiourea", "cyclopentanecarbonyl chloride", "2-mercaptoacetic acid" ], "Reaction": [ "4-ethoxybenzaldehyde is condensed with thiourea in the presence of a catalyst to form 3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one.", "N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one is synthesized by reacting the above intermediate with cyclopentanecarbonyl chloride in the presence of a base.", "The final step involves the reaction of N-cyclopentyl-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydro-1H-pyrimidin-4-one with 2-mercaptoacetic acid in the presence of a base to form N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] }

CAS RN

1040685-67-3

Product Name

N-cyclopentyl-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula

C20H22N4O3S3

Molecular Weight

462.6

IUPAC Name

N-cyclopentyl-2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H22N4O3S3/c1-2-27-14-9-7-13(8-10-14)24-17-16(30-20(24)28)18(26)23-19(22-17)29-11-15(25)21-12-5-3-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,21,25)(H,22,23,26)

InChI Key

STAMDZIRFFEMIJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S

solubility

not available

Origin of Product

United States

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